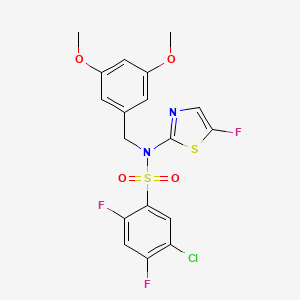

5-Chloro-N-(3,5-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide

Description

The compound 5-Chloro-N-(3,5-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring:

- A 3,5-dimethoxybenzyl group attached to the sulfonamide nitrogen.

- A 5-fluorothiazol-2-yl substituent on the same nitrogen atom.

- Chloro and difluoro substituents at positions 5, 2, and 4 of the benzene ring.

Its molecular formula is C₁₈H₁₄ClF₃N₂O₄S₂, with a molecular weight of 478.89 g/mol and a purity of 98% (commercially available from CymitQuimica, Ref: 10-F791957) .

Properties

IUPAC Name |

5-chloro-N-[(3,5-dimethoxyphenyl)methyl]-2,4-difluoro-N-(5-fluoro-1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF3N2O4S2/c1-27-11-3-10(4-12(5-11)28-2)9-24(18-23-8-17(22)29-18)30(25,26)16-6-13(19)14(20)7-15(16)21/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUMXRSTWVXSBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN(C2=NC=C(S2)F)S(=O)(=O)C3=CC(=C(C=C3F)F)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF3N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-N-(3,5-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 5-chloro-N-(3,5-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide, with the following molecular formula:

- Molecular Formula : C₁₈H₁₄ClF₃N₂O₄S₂

- CAS Number : 2448268-06-0

Research indicates that this compound may interact with various biological targets, particularly in the context of cancer therapy and inflammation. The following mechanisms have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor progression.

- Modulation of Signal Transduction Pathways : It has been suggested that it can affect pathways related to cell proliferation and apoptosis.

- Interaction with G Protein-Coupled Receptors (GPCRs) : Similar compounds have shown activity through GPCR modulation, which is crucial for various physiological responses .

Anticancer Activity

Several studies have investigated the anticancer potential of similar sulfonamide derivatives. For instance, compounds with similar structures have demonstrated:

- Cytotoxic Effects : In vitro studies show that these compounds can induce apoptosis in cancer cell lines.

- Inhibition of Tumor Growth : Animal models have indicated reduced tumor size when treated with sulfonamide derivatives .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects:

- Reduction of Cytokine Production : Studies suggest that it can lower levels of pro-inflammatory cytokines.

- Inhibition of NF-kB Pathway : This pathway is critical in mediating inflammatory responses and has been targeted by similar compounds .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Enzyme Inhibition | Inhibits specific tumor-related enzymes |

Case Study: Anticancer Efficacy in Preclinical Models

A study published in a peer-reviewed journal examined the effects of a structurally similar compound on breast cancer cell lines. The results showed:

- Cell Viability Reduction : A significant decrease in cell viability was noted at concentrations above 10 µM.

- Mechanism Confirmation : Apoptosis was confirmed through annexin V staining and caspase activation assays.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications. Its structure suggests it may interact with biological targets involved in various diseases.

Anticancer Activity

Research indicates that compounds similar to 5-Chloro-N-(3,5-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide exhibit anticancer properties. The thiazole moiety is known for its role in the inhibition of cancer cell proliferation. Studies have shown that derivatives of sulfonamides can induce apoptosis in cancer cells, making this compound a candidate for further development in cancer therapies .

Antimicrobial Properties

The presence of fluorine atoms and the sulfonamide group enhances the compound's activity against various pathogens. Preliminary studies suggest effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi . Such properties make it a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with disease states. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis . This action could be leveraged in designing antibiotics.

Anti-inflammatory Effects

Compounds with similar structures have shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests that 5-Chloro-N-(3,5-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide could be explored for treating inflammatory conditions .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies have documented the effects of related compounds on different cell lines:

- Case Study 1 : A study on a derivative showed significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value indicating potent activity.

- Case Study 2 : Another investigation reported that a similar sulfonamide exhibited bactericidal activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating resistant infections.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Methoxy Substitution Patterns

A key analog is 5-Chloro-N-(2,4-dimethoxybenzyl)-2,4-difluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide (CAS: 1788874-30-5, Ref: 10-F791933), which differs in the methoxy group positions (2,4-dimethoxy vs. 3,5-dimethoxy on the benzyl ring) . This positional isomerism impacts:

- Synthetic cost : The 3,5-dimethoxy variant is priced at €3,234/g , while the 2,4-isomer costs €566/g , indicating higher synthesis complexity or demand for the former .

Table 1: Price Comparison of Methoxy Isomers

| Compound | Methoxy Positions | Price (1g) | Source |

|---|---|---|---|

| Target Compound | 3,5-dimethoxy | €3,234 | CymitQuimica |

| Analog (Ref: 10-F791933) | 2,4-dimethoxy | €566 | CymitQuimica |

Halogenated Derivatives

4-Bromo-5-chloro-N-(2,5-dimethoxybenzyl)-2-fluoro-N-(5-fluorothiazol-2-yl)benzenesulfonamide (CAS: 2438599-17-6) introduces a bromine atom at position 4, increasing molecular bulk and polarizability compared to the target compound’s difluoro-chloro substitution .

Triazine-Based Sulfonamides ()

Compounds such as 4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide (51) and 4-Benzylthio-2-chloro-5-{N-[5-(3-methoxyphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide (54) share sulfonamide cores but differ in:

- Heterocyclic substituents : Triazine rings vs. fluorothiazole.

- Physical properties : Melting points range from 237–279°C , influenced by substituent electronegativity (e.g., 3-fluorophenyl in compound 51: 266–268°C; 3-methoxyphenyl in 54: 237–239°C) .

Table 2: Melting Points of Triazine-Based Analogs

| Compound ID | Substituent on Triazine | Melting Point (°C) |

|---|---|---|

| 51 | 3-fluorophenyl | 266–268 |

| 54 | 3-methoxyphenyl | 237–239 |

Thiazole and Oxadiazole Derivatives

5-(3,4,5-Trimethoxy-phenyl)-[1,3,4]oxadiazole-2-thiol (Ref: 10-F058018) and N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide highlight the role of heterocycles in modulating physicochemical properties. For example, oxadiazole-thiol derivatives are often more polar than fluorothiazole-containing sulfonamides, impacting bioavailability .

Key Observations

Substituent Position Matters : The 3,5-dimethoxy configuration in the target compound may offer superior symmetry and electronic effects compared to 2,4-isomers, albeit at a higher synthesis cost.

Halogenation Impacts Reactivity : Bromine substitution () introduces steric and electronic differences relative to chloro/fluoro groups.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Coupling | 3,5-dimethoxybenzyl chloride, 5-fluorothiazol-2-amine | DMF | 24–48 | 50–92 | |

| Sulfonation | 2,4-difluorobenzenesulfonyl chloride | Pyridine | 12–24 | 33–75 |

How is structural characterization performed for this compound?

Key analytical methods include:

- IR Spectroscopy : Confirm sulfonamide (S=O stretch at 1150–1350 cm⁻¹) and aromatic C-F bonds (1000–1100 cm⁻¹) .

- NMR :

- Melting Point : Used to assess purity (e.g., sharp melting range of 212–214°C) .

What strategies mitigate poor solubility in aqueous buffers?

- Co-solvent Systems : Use DMSO:water (1:4 v/v) for in vitro assays .

- Salt Formation : React with sodium bicarbonate to form water-soluble sulfonate salts .

- Micellar Encapsulation : Incorporate into PEG-based micelles for pharmacokinetic studies .

Advanced Research Questions

How do electronic effects of substituents influence reaction yields?

- Electron-Withdrawing Groups (e.g., -CF₃) : Reduce yields (33–58%) due to steric hindrance and reduced nucleophilicity .

- Electron-Donating Groups (e.g., -OCH₃) : Improve yields (75–92%) by enhancing intermediate stability .

- Contradictory Data : For example, trifluoromethyl groups in position 4 of the aryl ring reduce yields by 20–30% compared to methoxy groups .

How can regioselectivity challenges in sulfonamide formation be addressed?

- Computational Modeling : Use DFT calculations to predict reactive sites on the thiazole ring .

- Directed Metalation : Employ palladium catalysts to favor coupling at the 2-position of the thiazole .

- Kinetic Control : Lower reaction temperatures (0–5°C) to minimize side reactions .

What methods resolve contradictions in biological activity data?

- Dose-Response Studies : Compare IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cell viability) .

- Metabolite Profiling : Use LC-MS to identify active metabolites that may skew results .

- Crystallography : Analyze hydrogen bonding (e.g., N–H⋯N interactions in crystal lattices) to explain potency variations .

How is the compound’s stability under physiological conditions assessed?

- Forced Degradation Studies : Expose to pH 1–9 buffers at 37°C for 24 hours, monitor via HPLC .

- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines .

- Oxidative Stability : Treat with H₂O₂ or Fe²⁺/ascorbate to simulate in vivo oxidation .

What computational tools predict target binding affinity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.